2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core
Properties
IUPAC Name |
2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-14(2)16-5-9-18(10-6-16)25-20(30)13-28-22-21(26-27-28)23(31)29(24(22)32)19-11-7-17(8-12-19)15(3)4/h5-12,14-15,21-22H,13H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARILGLQBIPYFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the isopropylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the triazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Indole Derivatives: Indole-based compounds are known for their diverse pharmacological properties.
Thiadiazole Derivatives: These compounds also possess significant biological activities and are structurally related to the triazole core.
Uniqueness
2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide: is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule belonging to the class of pyrrolotriazoles. Its unique structural features suggest potential applications in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure includes:
- A pyrrolo[3,4-d][1,2,3]triazole core.
- An acetamide functional group.
- Two propan-2-yl phenyl substituents.
These features are significant as they may influence the compound's interaction with biological targets.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for potential hydrogen bonding and hydrophobic interactions with biological molecules. Computational studies suggest that the compound may exhibit binding affinities with various proteins involved in cellular processes .
Antitumor Activity
Research indicates that pyrrolotriazoles possess antitumor properties. Studies have shown that derivatives similar to this compound can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. For instance:
- Case Study : A related triazole derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) in vitro .
Antimicrobial Properties
Pyrrolotriazole derivatives have also been explored for their antimicrobial activity. The structural characteristics of this compound suggest it may inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Research Findings : Preliminary assays showed promising results against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound could show efficacy. Compounds with similar structures have been reported to reduce inflammatory markers in various models.
- Example Study : In an experimental model of inflammation, a related pyrrolotriazole reduced levels of pro-inflammatory cytokines significantly .
Synthesis and Reaction Pathways
The synthesis of 2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions:
- Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core : Cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Introduction of Isopropyl Phenyl Groups : Achieved through Friedel-Crafts alkylation.
- Acetylation : Final step involves acetylation to form the acetamide moiety .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(3-chlorophenyl)-2-{...} | 1052562-11-4 | Similar triazole structure |
| 2-{4,6-dioxo...N-phenylacetamide | 1007933-63-2 | Variation in phenyl substituents |
| 2-(1-(Trifluoromethoxy)phenyl)... | 71749617 | Different halogen substitution |
This table highlights the versatility of triazole and pyrrole structures while showcasing unique substitutions that may influence biological activity.
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of this compound for improved yield and purity?
To enhance synthesis efficiency, consider the following:
- Stepwise reflux conditions : Reflux intermediates in ethanol or dichloromethane with catalytic triethylamine to promote cyclization (e.g., diazomethane-mediated reactions for pyrrolo-triazole core formation) .
- Purification techniques : Use column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol to isolate high-purity products .
- Structural validation : Confirm intermediates via elemental analysis and LC-MS to ensure reaction progression .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- ¹H-NMR and LC-MS : Essential for verifying backbone structure and substituent placement. For example, aromatic protons and isopropyl groups should align with expected splitting patterns .
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups) .
- X-ray crystallography : Resolve complex stereochemistry in fused pyrrolo-triazole systems, if single crystals are obtainable .
Q. How can solubility and lipophilicity be systematically assessed for this compound?
- SwissADME analysis : Predict logP (lipophilicity) and aqueous solubility using in silico tools. Compare results with experimental measurements via shake-flask methods .
- Solvent screening : Test solubility in DMSO, ethanol, and PBS buffers (pH 7.4) to guide formulation for biological assays .
Advanced Research Questions
Q. How should molecular docking studies be designed to evaluate potential biological targets?
- Target selection : Prioritize enzymes linked to the compound’s structural analogs (e.g., cyclooxygenase-2 for triazole derivatives) .
- Software and parameters : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to encompass active sites (e.g., 25 ų for COX-2) and validate docking poses via MD simulations .
- Validation : Compare docking scores with known inhibitors (e.g., celecoxib) and correlate with in vitro activity data .
Q. How can discrepancies between computational ADME predictions and experimental pharmacokinetic data be resolved?
- In vitro assays : Perform hepatic microsome stability tests to assess metabolic clearance. Compare with SwissADME predictions for CYP450 interactions .
- Permeability studies : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and adjust logD calculations accordingly .
- Data reconciliation : Apply machine learning models (e.g., Random Forest) to refine in silico predictions using experimental datasets .
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Multi-technique cross-validation : Combine ¹H-NMR, 13C-NMR, and HRMS to resolve ambiguous signals (e.g., overlapping pyrrolo-triazole protons) .
- Isotopic labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded spectral regions .
- Theoretical calculations : Use DFT-based NMR chemical shift prediction (e.g., Gaussian 09) to match experimental data .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the isopropylphenyl moiety to modulate target binding .
- Side-chain diversification : Replace the acetamide group with sulfonamide or carbamate linkers to improve solubility and potency .
- In silico screening : Use PASS software to predict biological activities (e.g., anti-inflammatory or anticancer potential) for prioritized derivatives .
Methodological Considerations
Q. What frameworks are recommended for linking experimental findings to theoretical models?
- Guiding Principle 2 () : Anchor research in a conceptual framework (e.g., enzyme inhibition kinetics or QSAR models) to contextualize synthesis and bioactivity data .
- Iterative hypothesis testing : Refine synthetic routes and docking parameters based on emerging data, ensuring alignment with initial theoretical assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
